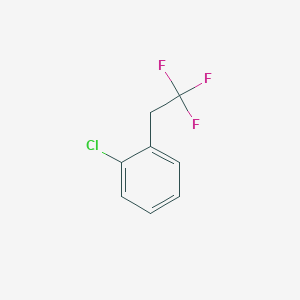
1-Chloro-2-(2,2,2-trifluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C8H6ClF3 and a molecular weight of 194.58 . It is a product offered by several chemical manufacturers .
Molecular Structure Analysis
The InChI code for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene is 1S/C8H6ClF3/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2 . This indicates that the compound has a benzene ring with a chloro group and a trifluoroethyl group attached to it .Aplicaciones Científicas De Investigación
Organic Synthesis
1-Chloro-2-(2,2,2-trifluoroethyl)benzene: is utilized in organic synthesis, particularly in the development of chlorotrifluoroethylidenes . These compounds are valuable intermediates in creating trifluoroalkylidene derivatives, which have applications in synthesizing pharmaceuticals and agrochemicals. The stability of these intermediates allows for efficient synthesis routes, enhancing the production of complex organic molecules.
Pharmaceutical Research
In pharmaceutical research, this chemical serves as a building block for biochemical compounds used in proteomics studies . Its incorporation into larger molecular structures can help in the design of new drugs, especially those requiring a trifluoromethyl group, which is known for its ability to improve the metabolic stability of pharmaceuticals.
Material Science
1-Chloro-2-(2,2,2-trifluoroethyl)benzene: plays a role in material science as a solvent for dispersing fluorinated materials . Its unique properties help in the preparation of materials with specific fluorination patterns, which are crucial in developing advanced materials with desired thermal and chemical resistance.
Analytical Chemistry
In analytical chemistry, this compound is used as a reference or standard in various chromatographic techniques . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis.
Environmental Science
The environmental impact of fluorinated compounds, including 1-Chloro-2-(2,2,2-trifluoroethyl)benzene , is a subject of study in environmental science . Researchers investigate its behavior in the environment, potential bioaccumulation, and effects on ecosystems to understand and mitigate any negative impacts.
Industrial Applications
In industrial settings, this compound is used as a solvent and an intermediate in the synthesis of other chemicals . Its properties are exploited in processes that require specific reactivity patterns, such as the introduction of fluorine atoms into organic molecules, which can alter their physical and chemical characteristics for various applications.
Mecanismo De Acción
Target of Action
The primary targets of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene are currently unknown
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of the trifluoroethyl group and the chlorine atom could potentially influence its interactions with biological molecules .
Result of Action
The molecular and cellular effects of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene’s action are currently unknown . Given its chemical structure, it might interact with various cellular components, but these interactions and their consequences need to be investigated further.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene . .
Propiedades
IUPAC Name |
1-chloro-2-(2,2,2-trifluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGWJIUZVXRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(2,2,2-trifluoroethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



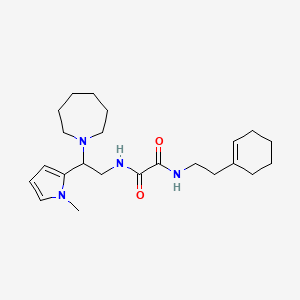
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2888934.png)


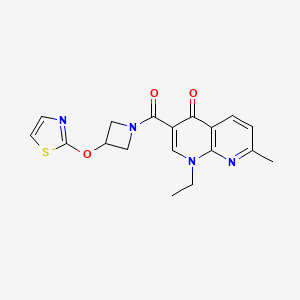
![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2888943.png)
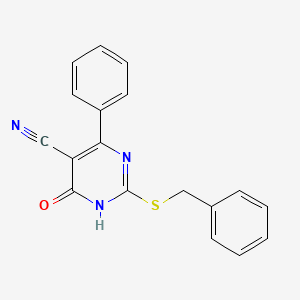
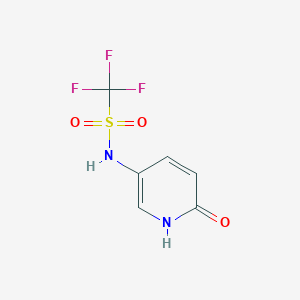
![2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide](/img/structure/B2888948.png)
